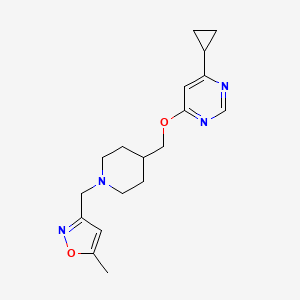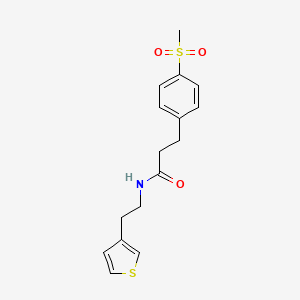
Ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiophene carboxylates and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Studies
Thiophene derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated excellent antibacterial and antifungal activities, alongside profound antioxidant potential (K. Raghavendra et al., 2016). This research suggests the broad utility of thiophene derivatives in developing new antimicrobial and antioxidant agents.
Anti-rheumatic Potential
Research has also explored the anti-rheumatic capabilities of thiophene derivatives. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in in vivo models (Y. Sherif & N. Hosny, 2014). These findings highlight the potential for thiophene derivatives in the treatment of rheumatic diseases.
Synthesis and Molecular Modeling for Anti-microbial Agents
Thiophene derivatives have been synthesized and subjected to in vitro antimicrobial activity tests, with some compounds exhibiting potent activity against fungal strains, surpassing standard drugs in effectiveness (Y. Mabkhot et al., 2015). Molecular modeling has aided in understanding the active configurations, providing a pathway for designing highly effective antimicrobial agents.
Synthesis of Substituted Spiro Derivatives with Biological Activities
Another study focused on synthesizing substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives, testing them for antimicrobial activity. These compounds showed notable antibacterial and antifungal activities, suggesting their utility in combating microbial infections (R. Faty et al., 2010).
Highly Efficient Synthesis Techniques
Efficient synthesis techniques for thiophene derivatives, such as ethyl 4-methyl-2-(thiophen)-2,5-dihydro-1,5-benzodiazepine-3-carboxylate, have been developed, showcasing the versatility and potential for high-yield production of thiophene-based compounds with potential pharmaceutical applications (Xiao-qing Li & Lan-zhi Wang, 2014).
Propiedades
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRATXVTAIRFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

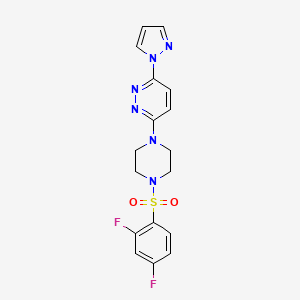

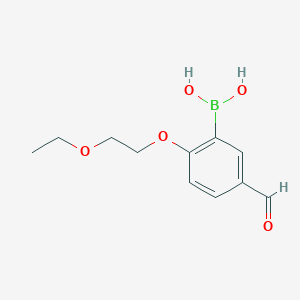
![(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)](/img/structure/B2954145.png)
![1-(4-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2954147.png)

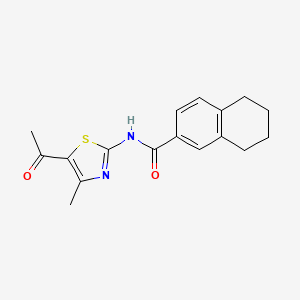
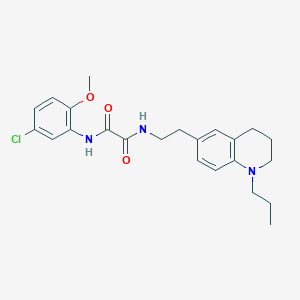

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)
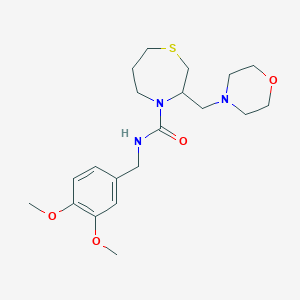
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)
